4-(4-Fluorophenoxy)benzamide
Description
4-(4-Fluorophenoxy)benzamide is a benzamide derivative characterized by a fluorophenoxy group at the para-position of the benzene ring. This compound is synthesized via coupling reactions between 4-(4-fluorophenoxy)aniline and activated carboxylic acids or acid chlorides under basic conditions, as demonstrated in studies targeting AMP-activated protein kinase (AMPK) activation . Its structure (C₁₃H₁₀FNO₂) includes a benzamide core, which is frequently modified to explore structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
4-(4-fluorophenoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYGPPCYLMUUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 4-(4-Fluorophenoxy)benzoate
The initial step involves forming the ether linkage between 4-fluorophenol and a benzoate ester. Methyl 4-hydroxybenzoate reacts with 4-fluorophenyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 100°C for 24 hours. This nucleophilic substitution proceeds via deprotonation of 4-fluorophenol to generate a phenoxide ion, which displaces the bromide:
Typical Conditions and Yield
| Reagent | Amount (eq) | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Methyl 4-hydroxybenzoate | 1.0 | DMF | 100°C | 24 h | 85% |
| 4-Fluorophenyl bromide | 1.2 | DMF | 100°C | 24 h | - |
The crude product is purified via recrystallization from heptane/ethyl acetate mixtures to achieve >98% purity.
Hydrolysis to 4-(4-Fluorophenoxy)benzoic Acid
The ester intermediate undergoes alkaline hydrolysis using sodium hydroxide (NaOH) in ethanol/water (3:1 v/v) at 80°C for 6 hours. Acidification with hydrochloric acid (HCl) precipitates the benzoic acid:
Optimized Parameters
Amide Formation via Acid Chloride Intermediate
The benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 3 hours. Subsequent reaction with ammonium hydroxide (NH₄OH) at 0–5°C yields the target amide:
Critical Data
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Acid chloride formation | SOCl₂ (2.5 eq) | Reflux, 3 h | 95% |
| Amidation | NH₄OH (5 eq) | 0–5°C, 1 h | 88% |
Direct Amide Coupling Using Carbodiimide Reagents
Activation of 4-(4-Fluorophenoxy)benzoic Acid
This one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) to activate the carboxylic acid. The reaction is stirred at room temperature for 1 hour before adding ammonium chloride (NH₄Cl) :
Performance Metrics
-
EDCI/HOBt ratio: 1.2:1.2 eq
-
Reaction time: 12 hours
-
Yield: 92% after column chromatography (silica gel, hexane/ethyl acetate).
Palladium-Catalyzed Cross-Coupling for Alternative Substrates
Ullmann-Type Coupling for Ether Formation
For substrates resistant to nucleophilic substitution, a copper(I) iodide (CuI) -catalyzed coupling between 4-iodobenzamide and 4-fluorophenol in dimethyl sulfoxide (DMSO) at 120°C for 48 hours achieves the ether linkage:
Key Variables
| Catalyst | Ligand | Base | Yield |
|---|---|---|---|
| CuI (10%) | 1,10-Phenanthroline | Cs₂CO₃ | 75% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic substitution | High scalability, minimal by-products | Requires harsh bases (e.g., K₂CO₃) | 85–89% |
| Carbodiimide coupling | Room-temperature conditions, high purity | Costly reagents (EDCI/HOBt) | 92% |
| Palladium catalysis | Tolerates electron-deficient aromatics | Long reaction times, expensive catalysts | 75% |
Industrial-Scale Considerations
Large-scale production favors the nucleophilic substitution route due to lower reagent costs and compatibility with continuous flow reactors. Critical parameters for pilot plants include:
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorophenoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluorophenoxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituted Benzamides with Fluorophenoxy Groups
Key Insights :
- The addition of electron-withdrawing groups (e.g., trifluoromethyl in Compound 39) significantly enhances antiplasmodial activity compared to the parent fluorophenoxybenzamide .
- Substitution with a 3-chloropropoxy group (Compound 11c) introduces steric bulk, improving selectivity for neuronal calcium channels .
Arylpiperazine-Benzamide Derivatives
Key Insights :
- Piperazine-linked benzamides (e.g., JJGW series) exhibit α1-adrenolytic activity proportional to alkyl chain length, with hexyl derivatives (JJGW03) showing prolonged receptor occupancy .
- Methoxy substitution on the piperazine ring enhances blood-brain barrier penetration compared to halogenated analogues .
Imidazole-Substituted Benzamides
Key Insights :
Salicylamide Derivatives
Key Insights :
Triazole-Containing Benzamides
Key Insights :
- Triazole-thione derivatives exhibit tautomer-dependent activity, with thione forms showing enhanced antifungal potency .
Q & A
Q. What are the critical steps in synthesizing 4-(4-Fluorophenoxy)benzamide derivatives, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling reactions, such as amide bond formation using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, derivatives can be synthesized by reacting 4-(4-fluorophenoxy)aniline with activated carboxylic acids under inert conditions .
- Key Steps :
Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization (e.g., isopropyl ether/ethyl acetate mixtures) .
Characterization : NMR (to confirm substitution patterns), HPLC (for purity >95%), and mass spectrometry (to verify molecular weight).
- Quality Control : Monitor reaction intermediates via TLC and confirm final product stability under storage conditions (e.g., 2–8°C in moisture-free environments) .
Q. How should researchers characterize the physicochemical properties of this compound for formulation studies?
- Methodological Answer :
- Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy or HPLC. Co-solvents like PEG-400 can enhance aqueous solubility .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. For example, assess hydrolytic stability in acidic/basic buffers via LC-MS .
- Thermal Properties : Determine melting point (DSC) and thermal decomposition (TGA) to guide storage and handling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound analogs?
- Methodological Answer :
- Substituent Screening : Introduce electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups to the benzamide core to modulate target binding. For example:
- Assay Design : Use dose-response curves (e.g., IC₅₀, EC₅₀) in enzyme inhibition assays (e.g., PARP-1 or HDAC targets) .
Q. What experimental strategies address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Assay Variability : Standardize conditions (e.g., cell line, incubation time, serum content). For example, discrepancies in HDAC inhibition may arise from differences in cell permeability or off-target effects .
- Orthogonal Validation : Combine biochemical assays (e.g., fluorescence-based enzymatic assays) with cellular readouts (e.g., qPCR for target gene expression) .
- Metabolic Interference : Rule out off-target effects using metabolomics (e.g., LC-MS to detect unintended interactions with glucose pathways) .
Q. How can researchers validate the target specificity of this compound in complex biological systems?
- Methodological Answer :
- Genetic Knockdown : Use siRNA or CRISPR to silence suspected targets (e.g., HDACs or PARP-1) and measure compound efficacy loss .
- Binding Studies : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics (Kd, kon/koff) .
- Proteomic Profiling : Employ affinity pull-down assays coupled with mass spectrometry to identify interacting proteins .
Q. What are the best practices for evaluating the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In Vitro Models : Use liver microsomes (human/rodent) to assess CYP450-mediated oxidation. Monitor metabolites via LC-MS/MS .
- Reaction Phenotyping : Identify specific CYP isoforms (e.g., CYP3A4, CYP2D6) using isoform-selective inhibitors .
- In Vivo Correlation : Compare plasma half-life in animal models (e.g., rodents) with microsomal stability data .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting data on the cytotoxicity of this compound analogs?
- Methodological Answer :
- Dose-Response Analysis : Ensure studies use comparable concentration ranges (e.g., nM vs. µM). For example, cytotoxicity at high doses may reflect off-target effects rather than primary mechanism .
- Cell Line Specificity : Test analogs in multiple lines (e.g., cancer vs. normal cells) to identify selective toxicity .
- Apoptosis Markers : Validate via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .
Q. What computational tools can predict the reactivity of this compound under varying experimental conditions?
- Methodological Answer :
- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict sites of electrophilic attack or oxidation .
- MD Simulations : Simulate ligand-protein interactions (e.g., with HDAC or PARP-1) to guide rational design .
- QSPR Models : Corrogate substituent effects with solubility or logP values using cheminformatics software (e.g., Schrödinger, MOE) .
Experimental Design Considerations
Q. How can researchers mitigate oxidative degradation of this compound during storage or reactions?
- Methodological Answer :
- Condition Optimization : Avoid copper catalysts or acidic conditions that promote C-H oxidation. Use antioxidants (e.g., BHT) in storage buffers .
- Inert Atmospheres : Conduct reactions under nitrogen/argon to prevent radical-mediated degradation .
- Stability-Indicating Assays : Monitor degradation products via UPLC-PDA with forced degradation studies .
Q. What strategies improve the bioavailability of this compound in in vivo models?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
- Nanocarriers : Use liposomal formulations or polymeric nanoparticles to improve solubility and prolong circulation time .
- PK/PD Modeling : Integrate pharmacokinetic data (e.g., Cmax, AUC) with efficacy metrics to optimize dosing regimens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
